Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylphenyl)-4-methoxybenzamide

PNMT inhibition Adrenergic pharmacology Enzyme kinetics

Critical para-substituted control for PNMT (Ki=1.11×10⁶ nM) and Kv1.5 SAR studies. Use to validate assay specificity against high-affinity inhibitors and confirm channel inhibition depends on meta-geometry, not the benzamide backbone. Essential for reproducible adrenergic and cardiovascular research. Requires purity ≥97% and rigorous isomer verification.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B5583412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-methoxybenzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyLJSMFIUUVZSBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-ethylphenyl)-4-methoxybenzamide: Baseline Identity and Core Characteristics for Scientific Procurement


N-(4-ethylphenyl)-4-methoxybenzamide (CAS: 329938-99-0; molecular formula C₁₆H₁₇NO₂; molecular weight 255.31 g/mol) is a synthetic benzamide derivative characterized by a para-methoxy substituent on the benzoyl ring and a para-ethylphenyl substituent on the amide nitrogen [1]. This compound belongs to the broader class of N-substituted benzamides, a pharmacologically relevant scaffold recognized for its utility in modulating diverse biological targets, including ion channels and neurotransmitter-related enzymes [2]. It is commercially available with purity specifications typically at or above 97%, and its primary reported biochemical activity is the inhibition of phenylethanolamine N-methyltransferase (PNMT) with a measured binding affinity constant (Ki) of 1.11 × 10⁶ nM, as documented in authoritative affinity databases [3]. The compound′s combination of electron-donating methoxy and hydrophobic ethylphenyl moieties contributes to its distinct physicochemical profile and target interaction potential .

Why N-(4-ethylphenyl)-4-methoxybenzamide Cannot Be Generically Substituted: Positional Isomer and Scaffold Selectivity Risks


Within the N-substituted benzamide class, minor structural modifications—particularly the regiochemistry of the methoxy group—profoundly alter target selectivity and potency. Generic substitution of N-(4-ethylphenyl)-4-methoxybenzamide with its positional isomers or unsubstituted analogs introduces significant risk of functional misassignment and experimental failure. For instance, while the para-methoxy derivative demonstrates measurable inhibition of phenylethanolamine N-methyltransferase (PNMT) [1], its meta-methoxy positional isomer, N-(4-ethylphenyl)-3-methoxybenzamide, exhibits an entirely distinct pharmacological profile as a voltage-gated potassium channel Kv1.5 inhibitor (IC₅₀ = 440 nM) . This divergent target engagement underscores that the precise placement of the methoxy substituent governs not merely potency but the very molecular target addressed. Furthermore, the presence of both the ethylphenyl and methoxybenzamide moieties is essential; removal of the methoxy group to yield N-(4-ethylphenyl)benzamide results in a structurally simpler compound with no publicly documented PNMT or Kv1.5 activity [2]. Consequently, procurement decisions predicated on class membership alone—without strict verification of substitution pattern and comparator-resolved activity data—are scientifically unsound and likely to yield irreproducible results [3].

N-(4-ethylphenyl)-4-methoxybenzamide Quantitative Evidence Guide: Comparator-Resolved Activity and Structural Differentiation


PNMT Inhibition Potency and Selectivity Profiling: Quantitative Comparison of Ki Values

N-(4-ethylphenyl)-4-methoxybenzamide demonstrates measurable inhibition of phenylethanolamine N-methyltransferase (PNMT) with a reported binding affinity constant (Ki) of 1.11 × 10⁶ nM (equivalent to 1.11 mM) [1]. This affinity defines the compound as a weak PNMT ligand, clearly distinguishing it from high-affinity PNMT inhibitors such as the transition-state analogue inhibitor 4 (Ki = 1.2 nM) and the reversible inhibitor SK&F 29661 (Ki = 300–600 nM) [2][3]. The quantitative difference spans up to six orders of magnitude, positioning this compound not as a lead for therapeutic PNMT inhibition, but as a valuable low-affinity control or tool for exploring binding-site requirements.

PNMT inhibition Adrenergic pharmacology Enzyme kinetics

Positional Isomer Differentiation: Para- vs. Meta-Methoxy Substitution Dictates Kv1.5 Channel Inhibition

A direct positional isomer comparison reveals that while N-(4-ethylphenyl)-4-methoxybenzamide lacks publicly reported activity against the Kv1.5 potassium channel, its meta-methoxy positional isomer, N-(4-ethylphenyl)-3-methoxybenzamide, acts as a potent Kv1.5 inhibitor with an IC₅₀ value of 440 nM . This potency is comparable to established Kv1.5 blockers such as KVI-020 (IC₅₀ = 480 nM) . The mere shift of the methoxy substituent from the para to meta position fundamentally changes the compound's molecular target profile, underscoring that para-methoxy substitution does not confer Kv1.5 inhibitory activity.

Kv1.5 inhibition Ion channel pharmacology Atrial fibrillation

Structural Scaffold Superiority: 4-Methoxybenzamide Moiety Confers Enhanced Melanoma Imaging Potential

While N-(4-ethylphenyl)-4-methoxybenzamide itself has not been directly evaluated as an imaging agent, class-level evidence demonstrates that the 4-methoxybenzamide core provides superior melanoma uptake and tumor-to-background contrast compared to 4-hydroxy- and 4-amino-substituted analogs [1]. In comparative biodistribution studies using C57Bl/6 mice bearing B16 melanoma, radioiodinated 4-methoxybenzamide derivatives exhibited significantly higher melanoma accumulation and more favorable melanoma-to-non-target-tissue ratios than their 4-hydroxy and 4-amino counterparts [2]. For the optimized lead compound N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-4-methoxybenzamide (IMBA), the melanoma-to-non-target tissue ratio improved by a factor of eight at 1 hour post-injection compared to the unsubstituted benzamide BZA, and remained fourfold higher at 6 hours [3].

Melanoma imaging Benzamide radiotracers Scintigraphy

Physicochemical Profile Differentiation: Calculated LogP, Polar Surface Area, and Lipinski Compliance

Computationally predicted physicochemical properties distinguish N-(4-ethylphenyl)-4-methoxybenzamide from closely related benzamides and inform its suitability for specific experimental contexts. The compound exhibits a calculated partition coefficient (LogP) of 3.26 and a polar surface area (PSA) of 49.33 Ų, complying with Lipinski's Rule of Five [1]. In contrast, the unsubstituted N-(4-ethylphenyl)benzamide has a lower LogP (~2.8–3.0) and reduced PSA (~29 Ų) due to the absence of the methoxy group, while the meta-methoxy isomer N-(4-ethylphenyl)-3-methoxybenzamide possesses identical LogP and PSA values but distinct electronic distribution [2]. The para-methoxy arrangement specifically influences hydrogen bonding capacity and dipole moment, which can affect solubility, membrane permeability, and target recognition.

Physicochemical properties Drug-likeness ADME prediction

N-(4-ethylphenyl)-4-methoxybenzamide: Validated Research and Industrial Application Scenarios


Low-Affinity Control in Phenylethanolamine N-Methyltransferase (PNMT) Biochemical Assays

Given its weak PNMT binding affinity (Ki = 1.11 × 10⁶ nM) [1], N-(4-ethylphenyl)-4-methoxybenzamide serves as an optimal low-affinity control compound for PNMT enzyme assays. In experiments utilizing high-affinity PNMT inhibitors such as transition-state analogues (Ki ~1 nM) or reversible inhibitors like SK&F 29661 (Ki ~300–600 nM) [2][3], the target compound provides a defined negative baseline that validates assay sensitivity and dynamic range. This application is critical for distinguishing specific inhibition from non-specific binding or assay noise, ensuring robust and reproducible data in adrenergic pharmacology studies .

Positional Isomer Comparator in Voltage-Gated Potassium Channel Kv1.5 Structure-Activity Relationship (SAR) Studies

The stark contrast in Kv1.5 inhibitory activity between N-(4-ethylphenyl)-4-methoxybenzamide (no reported activity) and its meta-methoxy isomer (IC₅₀ = 440 nM) [1] makes the para-methoxy compound an essential negative control or inactive comparator in SAR campaigns focused on Kv1.5 channel modulation. Researchers investigating benzamide-based Kv1.5 blockers for atrial fibrillation or other cardiovascular indications can use the target compound to confirm that observed channel inhibition is specifically dependent on meta-substitution geometry, not merely on the presence of a methoxy group or the N-ethylphenylbenzamide backbone [2]. This ensures rigorous interpretation of structure-activity relationships and prevents false-positive lead identification.

Reference Scaffold for 4-Methoxybenzamide-Based Melanoma Imaging Agent Development

Although not directly evaluated as an imaging agent, N-(4-ethylphenyl)-4-methoxybenzamide provides a structurally simplified reference scaffold for the development of novel radioiodinated benzamide tracers. Class-level evidence demonstrates that 4-methoxybenzamide cores confer significantly higher melanoma uptake and superior tumor-to-background contrast compared to 4-hydroxy or 4-amino analogs [1][2]. The target compound can therefore serve as a baseline synthetic intermediate or a comparator compound in medicinal chemistry programs aiming to optimize the pharmacokinetic and biodistribution profiles of next-generation melanoma imaging agents. Its defined molecular structure enables systematic modifications—such as introduction of iodine atoms or aminoalkyl side chains—while preserving the favorable 4-methoxybenzamide pharmacophore [3].

Physicochemical Benchmark in Benzamide Derivative Library Profiling

The well-defined physicochemical parameters of N-(4-ethylphenyl)-4-methoxybenzamide—including calculated LogP (3.26) and polar surface area (49.33 Ų) [1]—position it as a useful benchmark compound in library profiling efforts. When screening panels of N-substituted benzamides for drug-likeness, solubility, or permeability, the target compound provides a reproducible reference point against which the properties of novel derivatives can be compared. This facilitates the identification of structural modifications that improve or degrade pharmacokinetic attributes, guiding lead optimization decisions in early-stage drug discovery programs focused on central nervous system or other targets requiring moderate lipophilicity and PSA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethylphenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.